molecular formula C6H3BrN2S B1270332 4-Bromo-2,1,3-benzothiadiazole CAS No. 22034-13-5

4-Bromo-2,1,3-benzothiadiazole

Cat. No.: B1270332
CAS No.: 22034-13-5
M. Wt: 215.07 g/mol
InChI Key: KYKBVPGDKGABHY-UHFFFAOYSA-N
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Description

4-Bromo-2,1,3-benzothiadiazole is an organic compound with the molecular formula C6H3BrN2S. It is a derivative of benzothiadiazole, where a bromine atom is substituted at the fourth position of the benzene ring. This compound is known for its applications in various fields, including organic electronics, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,1,3-benzothiadiazole can be synthesized through several methods. One common approach involves the bromination of 2,1,3-benzothiadiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

4-bromo-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKBVPGDKGABHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353039
Record name 4-Bromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22034-13-5
Record name 4-Bromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2,1,3-BENZOTHIADIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Bromo-2,1,3-benzothiadiazole in material science?

A: this compound serves as a crucial building block in the synthesis of conjugated polymers for various material science applications. [] This compound can be further modified via reactions like Sonogashira cross-coupling to introduce specific substituents, allowing for the fine-tuning of the polymer's electronic properties. [] These polymers find applications in areas like organic electronics due to their unique optoelectronic characteristics.

Q2: Why is there interest in exploring the photophysical properties of this compound derivatives?

A: Researchers are interested in understanding how structural modifications to this compound, particularly the introduction of electron-donating or electron-withdrawing groups, influence the photophysical properties of the resulting derivatives. [] These properties, such as fluorescence quantum yield and solvatochromism, are essential for applications in areas like fluorescent probes and sensors. For instance, the study found that strong electron-donating substituents lead to a pronounced intramolecular charge transfer (ICT) character in the excited state, significantly impacting the fluorescence behavior of these molecules. []

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